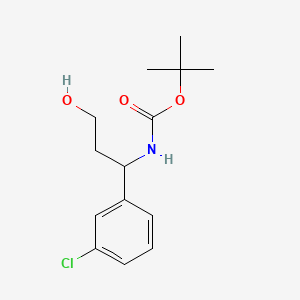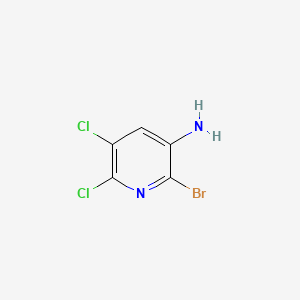![molecular formula C8H5FN2O2 B581589 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid CAS No. 1228666-41-8](/img/structure/B581589.png)
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (5F-PPCA) is an organic compound belonging to the family of pyrrolopyridines. It is an important intermediate used in the synthesis of various biologically active compounds. 5F-PPCA has been used in a wide range of scientific research applications, including drug development, pharmacology, and biochemistry. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for 5F-PPCA.
Applications De Recherche Scientifique
Chemistry of Fluorinated Pyrimidines in Cancer Treatment
Fluorinated pyrimidines, such as 5-fluorouracil (5-FU), are extensively used in cancer treatment, affecting over 2 million patients annually. Developments in fluorine chemistry have contributed to the more precise use of fluorinated pyrimidines to treat cancer. Methods for synthesizing 5-FU, incorporating radioactive and stable isotopes to study its metabolism and biodistribution, have been reviewed. Insights into how fluorinated pyrimidines alter nucleic acid structure and dynamics come from both computational and experimental studies. Beyond inhibiting thymidylate synthase, recent research has identified roles for RNA modifying enzymes in 5-FU cytotoxicity. This includes enzymes like tRNA methyltransferase 2 homolog A and pseudouridylate synthase. Additionally, DNA topoisomerase 1 has been identified as a mediator of fluoropyrimidine anti-tumor activity. The use of polymeric fluoropyrimidines may enable more precise cancer treatment in the era of personalized medicine (Gmeiner, 2020).
Pyrrolidine in Drug Discovery
The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely used in medicinal chemistry to develop compounds for treating human diseases. This interest is due to its ability to explore the pharmacophore space efficiently, contribute to the molecule's stereochemistry, and offer increased three-dimensional coverage. Pyrrolidine and its derivatives, including pyrrolizines and pyrrolidine-2-one, have been reported in literature as bioactive molecules with target selectivity. The review covers the synthesis of pyrrolidine-based compounds, highlighting how stereoisomers and the spatial orientation of substituents can lead to different biological profiles due to varying binding modes to enantioselective proteins (Li Petri et al., 2021).
Metallation of π-Deficient Heteroaromatic Compounds
The metallation of π-deficient heterocyclic compounds, including pyridines, has shown significant developments. A study focusing on the 3-fluoropyridine metallation regioselectivity revealed that chemoselective lithiation is possible at low temperatures using specific bases and chelating agents. This process can direct protophilic attack at various positions depending on the reaction conditions, offering a pathway to synthesize 2,3- or 3,4-disubstituted pyridines. The regioselectivity of 3-fluoropyridine lithiation and its theoretical underpinnings, particularly in terms of kinetic versus thermodynamic control, highlight the nuanced understanding required for effective heterocyclic compound synthesis (Marsais & Quéguiner, 1983).
Mécanisme D'action
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular activity .
Biochemical Pathways
It’s possible that the compound may influence several pathways, leading to downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
It has been noted that the compound can influence cellular activity .
Action Environment
Environmental factors can significantly impact the effectiveness of a compound .
Propriétés
IUPAC Name |
5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c9-5-3-11-7-4(1-2-10-7)6(5)8(12)13/h1-3H,(H,10,11)(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFMXSACNCIANC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C(=C21)C(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40678424 |
Source


|
| Record name | 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid | |
CAS RN |
1228666-41-8 |
Source


|
| Record name | 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1228666-41-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B581509.png)
![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde](/img/structure/B581510.png)
![4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde](/img/structure/B581511.png)



![2-[Benzyl(cyclopropylmethyl)amino]ethanol](/img/structure/B581519.png)





![4-Boc-4,8-diazabicyclo[5.2.0]nonane](/img/structure/B581527.png)
